molecular formula C10H5BrF3N B2867749 3-Bromo-5-(trifluoromethyl)quinoline CAS No. 2177257-71-3

3-Bromo-5-(trifluoromethyl)quinoline

Cat. No.: B2867749
CAS No.: 2177257-71-3
M. Wt: 276.056
InChI Key: PAEHDNXTZHNVPT-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research and industrial applications .

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:

Safety and Hazards

3-Bromo-5-(trifluoromethyl)quinoline may be irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . Therefore, it should be handled with caution, and exposure should be limited .

Future Directions

The future directions for the research and application of 3-Bromo-5-(trifluoromethyl)quinoline and similar compounds are promising. Trifluoromethyl quinolines have found applications in medicine, with some compounds showing potential therapeutic value for the treatment of cancers and the Zika virus . Furthermore, the development of novel methods of synthesis and the study of the reactivity of fluorinated quinolines are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)quinoline typically involves multi-step reactions starting from quinoline derivativesThe reaction conditions often involve the use of bromine or bromine-containing reagents and trifluoromethylating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)quinoline is unique due to the combined presence of bromine and trifluoromethyl groups, which impart distinct electronic and steric effects.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-6-4-7-8(10(12,13)14)2-1-3-9(7)15-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHDNXTZHNVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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